Chiral Purity: Z-D-Asp(OtBu)-OH vs. Z-L-Asp(OtBu)-OH — Enantiomeric Specificity Verified by Polarimetry
Z-D-Asp(OtBu)-OH exhibits a specific optical rotation [α]D20 of −27 ± 3° (c = 1, CHCl3), as reported in vendor certificates of analysis from Chem-Impex and AKSci . The enantiomeric counterpart, Z-L-Asp(OtBu)-OH (CAS 5545-52-8), exhibits [α]D20 of +33.5° (c = 1, CHCl3) under identical solvent conditions [1]. The magnitude of rotation is not identical due to differences in enantiomeric purity specification and hydration state, but the opposite sign provides a direct, instrument-verifiable method for distinguishing the D- from the L-enantiomer upon receipt. This is critical for laboratories synthesizing D-peptide sequences where even small enantiomeric contamination can abrogate biological activity or produce misleading structure-activity relationship data.
| Evidence Dimension | Specific optical rotation (enantiomeric identity) |
|---|---|
| Target Compound Data | [α]D20 = −27 ± 3° (c = 1, CHCl3) |
| Comparator Or Baseline | Z-L-Asp(OtBu)-OH (CAS 5545-52-8): [α]D20 = +33.5° (c = 1, CHCl3) |
| Quantified Difference | Opposite sign of rotation; magnitude difference of ~6.5° reflecting different enantiopurity specifications |
| Conditions | Polarimetry in chloroform at 20°C; vendor COA data |
Why This Matters
Confirms D-enantiomer identity, enabling procurement departments to verify correct stereoisomer receipt and allowing researchers to confidently assign biological activity to the D-configuration in peptide structure-activity studies.
- [1] Aikeshiji (Chengdu Boruite Chemical), Product 135828: Z-Asp(OtBu)-OH (Z-L-Asp(OtBu)-OH, CAS 5545-52-8). Specific Rotation (20/D): 33.5 Degrees (C=1 in CHCl3). http://www.aikeshiji.com/goods-10495.html View Source
